

Application Notes and Protocols for Labeling Antibodies with MB 488 NHS Ester

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Compound of Interest

Compound Name: MB 488 NHS ester

Cat. No.: B15555379

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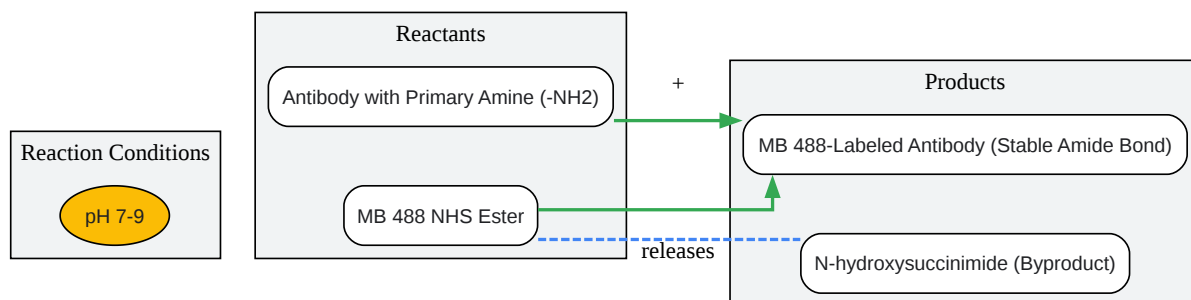
For Researchers, Scientists, and Drug Development Professionals

Introduction

MB 488 NHS Ester is a highly hydrophilic, amine-reactive fluorescent dye designed for the covalent labeling of proteins, particularly antibodies.^{[1][2][3][4]} This dye is structurally related to other popular 488 nm dyes and offers excellent water solubility, high fluorescence quantum yield, and significant photostability, making it an ideal choice for a variety of applications including fluorescence microscopy, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).^{[1][4]} The N-hydroxysuccinimidyl (NHS) ester moiety specifically reacts with primary amines (e.g., the side chain of lysine residues) on the target protein under mild alkaline conditions to form a stable, covalent amide bond.^{[1][5]} This document provides a detailed protocol for the successful conjugation of **MB 488 NHS Ester** to antibodies, including methods for purification and characterization of the resulting conjugate.

Chemical Reaction

The fundamental chemistry of labeling involves the reaction of the **MB 488 NHS ester** with a primary amine on the antibody. The NHS ester is an efficient acylating agent that reacts with the nucleophilic amine group to form a robust amide linkage, releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a pH range of 7-9.^{[1][6]}



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Caption: Covalent bond formation between **MB 488 NHS ester** and an antibody.

Quantitative Data Summary

Successful antibody labeling requires careful control of several experimental parameters. The following tables summarize key quantitative data for labeling antibodies with **MB 488 NHS Ester**.

Table 1: **MB 488 NHS Ester** Specifications

Parameter	Value	Reference
Excitation Maximum (λ_{max})	501 nm	[1][2][3]
Emission Maximum (λ_{em})	524 nm	[1][2][3]
Molar Extinction Coefficient (ϵ)	86,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][3]
Molecular Weight	752.69 g/mol	[1]
Reactive Group	N-hydroxysuccinimidyl (NHS) Ester	[1]
Reactivity	Primary Amines	[1][2][3]

Table 2: Recommended Reaction Conditions

Parameter	Recommended Range	Notes	Reference
Antibody Concentration	2-10 mg/mL	Higher concentrations generally lead to higher labeling efficiency.	[7] [8]
Reaction Buffer	0.1 M Sodium Bicarbonate or PBS	Must be free of primary amines (e.g., Tris or glycine).	[5] [6] [7]
Reaction pH	8.0 - 8.5	Optimal for efficient reaction with primary amines.	[5]
Molar Excess of Dye:Antibody	7-15 fold	This may require optimization depending on the antibody and its concentration.	[8]
Incubation Time	1 hour	At room temperature.	[5]
Temperature	Room Temperature	[5]	

Experimental Protocols

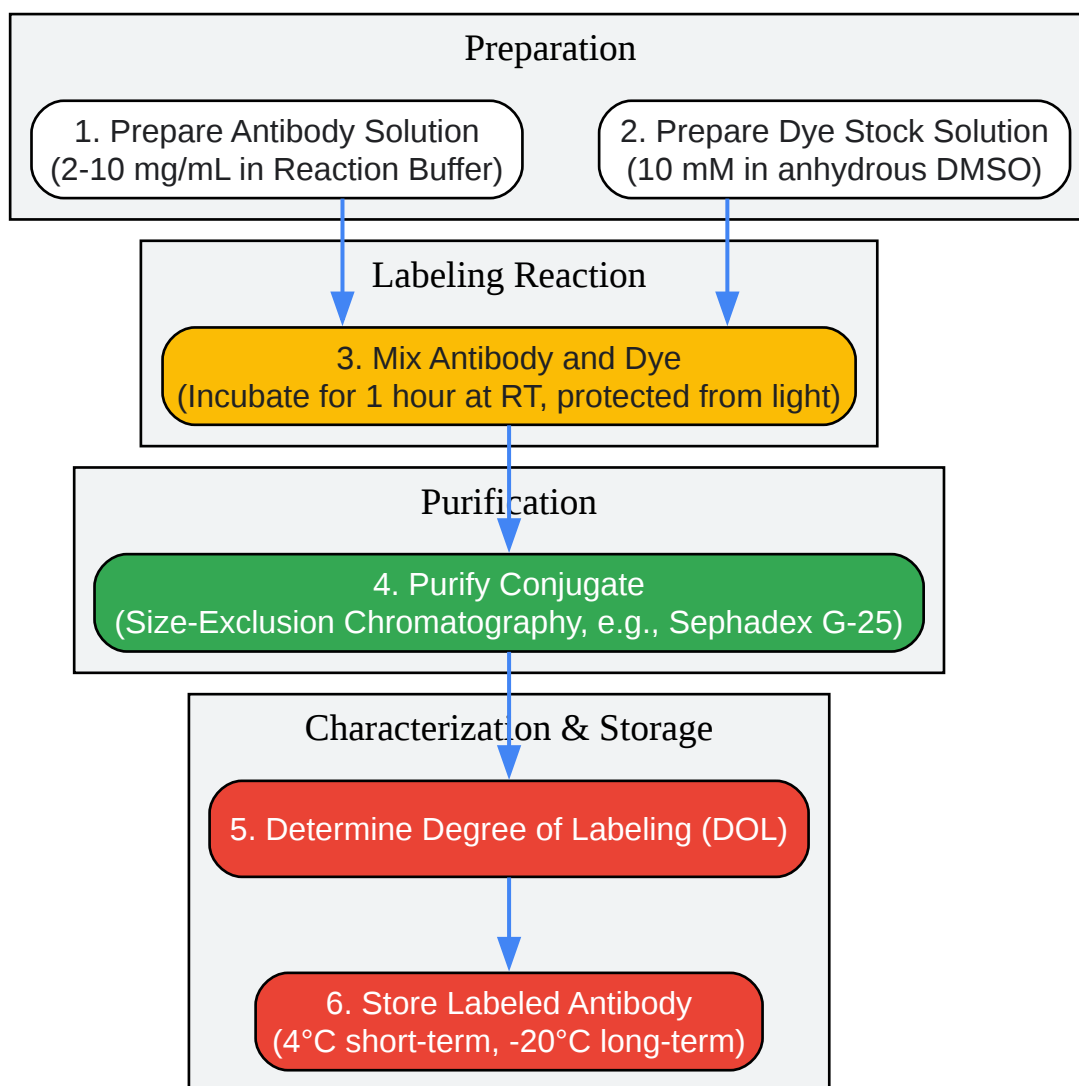
This section provides a detailed step-by-step protocol for labeling an IgG antibody with **MB 488 NHS Ester**.

Materials and Reagents

- Antibody (IgG) to be labeled (in an amine-free buffer)
- MB 488 NHS Ester**
- Anhydrous Dimethylsulfoxide (DMSO)

- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
- Purification Column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Experimental Workflow



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Caption: Workflow for antibody labeling with **MB 488 NHS Ester**.

Detailed Protocol

- Antibody Preparation:
 - Dissolve the antibody in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2.5 mg/mL.[8]
 - If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers like BSA or gelatin, it must be dialyzed against PBS.[7]
- Dye Preparation:
 - Allow the vial of **MB 488 NHS Ester** to warm to room temperature before opening.
 - Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[8] This solution should be used immediately.[6]
- Labeling Reaction:
 - Add the calculated amount of the 10 mM dye stock solution to the antibody solution. A molar excess of 7-15 fold of dye to antibody is recommended as a starting point.
 - Gently mix the reaction solution and incubate for 1 hour at room temperature, protected from light.[5]
- Purification of the Conjugate:
 - Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[7]
 - Load the reaction mixture onto the column.
 - Elute the labeled antibody with PBS (pH 7.2-7.4). The first colored fraction will be the labeled antibody, while the slower-migrating colored band will be the unconjugated dye.[9]
 - Collect the fractions containing the labeled antibody.

Characterization: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.^{[10][11]} The optimal DOL for most antibodies is between 2 and 10.^{[7][10][12]}

- Measure Absorbance:
 - Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and at the absorbance maximum of the dye, 501 nm (A_{501}), using a spectrophotometer.
- Calculate Protein Concentration:
 - The concentration of the antibody in the conjugate solution can be calculated using the following formula: Antibody Concentration (M) = $[A_{280} - (A_{501} \times CF)] / \epsilon_{\text{protein}}$
 - A_{280} : Absorbance of the conjugate at 280 nm.
 - A_{501} : Absorbance of the conjugate at 501 nm.
 - CF: Correction factor (A_{280} of the free dye / A_{max} of the free dye). For dyes similar to MB 488, this is often around 0.1.
 - $\epsilon_{\text{protein}}$: Molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$).^[10]
- Calculate Dye Concentration:
 - The concentration of the dye in the conjugate solution can be calculated using the following formula: Dye Concentration (M) = $A_{501} / \epsilon_{\text{dye}}$
 - A_{501} : Absorbance of the conjugate at 501 nm.
 - ϵ_{dye} : Molar extinction coefficient of MB 488 at 501 nm ($86,000 \text{ M}^{-1}\text{cm}^{-1}$).
- Calculate DOL:
 - $\text{DOL} = \text{Dye Concentration (M)} / \text{Antibody Concentration (M)}$

Storage and Stability

- Short-term storage: Store the labeled antibody at 4°C in a light-protected vial for up to a few weeks.[13]
- Long-term storage: For storage longer than a month, it is recommended to aliquot the conjugate and store it at -20°C.[14] Adding a cryoprotectant like glycerol to a final concentration of 50% can prevent damage from freeze-thaw cycles.[13] Fluorescently conjugated antibodies should always be protected from light to prevent photobleaching.[13] Lyophilized conjugates can be stable for years when stored at -20°C or below.[13]

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References

1. vectorlabs.com [vectorlabs.com]
 2. medchemexpress.com [medchemexpress.com]
 3. MB 488 NHS ester, 2766408-55-1 | BroadPharm [broadpharm.com]
 4. MB 488 NHS ester | AxisPharm [axispharm.com]
 5. NHS ester protocol for labeling proteins [abberior.rocks]
 6. bidmc.org [bidmc.org]
 7. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
 8. biotium.com [biotium.com]
 9. leica-microsystems.com [leica-microsystems.com]
 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
 11. Degree of labeling (DOL) step by step [abberior.rocks]
 12. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
 13. Antibody Storage and Antibody Shelf Life [labome.com]
 14. biotium.com [biotium.com]
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